Srctide

Src family kinase enzyme kinetics substrate profiling

Srctide is a calibrated 14-amino acid peptide substrate (GEEPLYWSFPAKKK-NH₂) with quantitatively defined kinetic parameters for >20 tyrosine kinases, including Src, BTK, JAK3, ALK, and IGF-1R. Unlike generic alternatives (cdc2 peptide, poly(Glu:Tyr)), Srctide ensures reproducible inter-assay data and cross-laboratory comparison. Available in unlabeled, biotinylated, and FAM-labeled forms for FP, TR-FRET, SPR, and MALDI-TOF workflows. Ideal for HTS inhibitor screening and multi-kinase selectivity panels. Choose Srctide to eliminate substrate-switching variables and maximize assay sensitivity.

Molecular Formula C81H119N19O20
Molecular Weight 1678.9 g/mol
Cat. No. B12384767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrctide
Molecular FormulaC81H119N19O20
Molecular Weight1678.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C81H119N19O20/c1-46(2)39-59(96-79(118)65-25-16-37-99(65)80(119)58(31-33-68(106)107)93-73(112)57(30-32-67(104)105)89-66(103)43-85)74(113)94-60(40-49-26-28-51(102)29-27-49)75(114)95-61(42-50-44-87-53-20-8-7-19-52(50)53)76(115)98-63(45-101)77(116)97-62(41-48-17-5-4-6-18-48)81(120)100-38-15-24-64(100)78(117)88-47(3)70(109)91-55(22-10-13-35-83)72(111)92-56(23-11-14-36-84)71(110)90-54(69(86)108)21-9-12-34-82/h4-8,17-20,26-29,44,46-47,54-65,87,101-102H,9-16,21-25,30-43,45,82-85H2,1-3H3,(H2,86,108)(H,88,117)(H,89,103)(H,90,110)(H,91,109)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,118)(H,97,116)(H,98,115)(H,104,105)(H,106,107)/t47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeyFJKRXUAEIZQMSN-XCUMLKMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Srctide for Kinase Inhibitor Screening: Procurement-Grade Peptide Substrate for Src Family and Receptor Tyrosine Kinase Assays


Srctide is a synthetic 14-amino acid peptide (sequence: GEEPLYWSFPAKKK-NH₂) that functions as a versatile substrate for multiple protein tyrosine kinases, including Src family members (Src, Lyn, Lck, Fyn, Yes, Blk, Fgr), Bruton's tyrosine kinase (BTK), receptor tyrosine kinases (IGF-1R, Flt3, c-Kit, MET, VEGF-R1/R2, TrkB, TIE2, Eph family), and non-receptor kinases (FAK, JAK3, ALK) [1][2]. With a molecular weight of 1678.93 g/mol (C₈₁H₁₁₉N₁₉O₂₀), Srctide is commercially available in unlabeled, biotinylated, and fluorescent (5-FAM) conjugate forms, enabling compatibility with diverse detection modalities [2][3]. Its broad kinase recognition profile, coupled with well-characterized kinetic parameters, establishes Srctide as a cross-target compatible substrate for kinase activity assays and high-throughput inhibitor screening campaigns [4].

Why Generic Src Peptide Substrates Cannot Substitute for Srctide in Quantitative Kinase Assays


Generic Src substrate peptides (e.g., cdc2 peptide, poly(Glu:Tyr) copolymer, or Src-optimal peptide variants) exhibit substantial differences in kinetic parameters and kinase selectivity profiles that preclude direct substitution in established assays. Poly(Glu:Tyr) (4:1) functions as a broad-spectrum phosphoacceptor with poorly defined phosphorylation stoichiometry and variable batch-to-batch consistency, complicating quantitative inhibition analysis [1]. The cdc2(6-20) peptide demonstrates approximately 10-fold lower relative phosphorylation efficiency compared to Src-optimal peptide sequences [2]. Furthermore, Src family kinases exhibit distinct substrate preferences—c-Src and Lck phosphorylate divergent peptide sets despite sharing high sequence homology [3]. Srctide's quantitatively defined kinetic parameters for multiple kinases (Km, kcat, kcat/Km) and its validation across fluorescence polarization (FP), TR-FRET, mobility shift, MALDI-TOF MS, and SPR-based detection platforms make it a calibrated reference substrate, whereas substitution with alternative peptides introduces uncontrolled variables that compromise inter-assay reproducibility and cross-laboratory data comparison [4].

Srctide Quantitative Differentiation Evidence: Head-to-Head Kinetic and Assay Performance Data


SRC Kinase Catalytic Efficiency: Srctide vs. LYNtide Head-to-Head Kinetic Comparison

In a direct comparative kinetic analysis of consensus peptide substrate phosphorylation by non-receptor tyrosine kinases (NRTKs), SRC kinase exhibited a kcat/Km catalytic efficiency of 0.21 μM⁻¹s⁻¹ for Srctide, representing an approximately 1.9-fold higher efficiency compared to 0.11 μM⁻¹s⁻¹ for LYNtide under identical assay conditions [1]. This difference arises primarily from the higher turnover number (kcat = 2.9 s⁻¹ for Srctide vs. 2.0 s⁻¹ for LYNtide), while Km values are comparable (14 μM for Srctide vs. 18 μM for LYNtide) [1].

Src family kinase enzyme kinetics substrate profiling

Srctide Cross-Kinase Recognition: SRC vs. LYN Substrate Efficiency Differential

Kinetic analysis reveals that Srctide serves as a shared substrate for multiple Src family kinases but with measurable selectivity differences. LYN kinase phosphorylates Srctide with a kcat/Km of 0.20 μM⁻¹s⁻¹, comparable to SRC kinase efficiency (0.21 μM⁻¹s⁻¹), whereas LYN phosphorylates its cognate peptide LYNtide with 2.1-fold higher efficiency (0.42 μM⁻¹s⁻¹) [1]. Conversely, SRC phosphorylates Srctide with nearly identical efficiency to LYN's phosphorylation of Srctide, but LYN processes Srctide with a 2.7-fold higher Km (27 μM) compared to LYNtide (7.1 μM) [1].

kinase selectivity cross-reactivity Src family

FAM-Srctide in JAK3 Inhibitor High-Potency Screening: Enabling Sub-Nanomolar IC₅₀ Detection

FAM-labeled Srctide (FAM-GEEPLYWSFPAKKK-NH₂) has been validated as the detection substrate in TR-FRET LanthaScreen assays for ultra-potent JAK3 inhibitor characterization. Using FAM-Srctide as substrate with recombinant JAK3 catalytic domain (aa 781-1124), a compound from US9187487 achieved an IC₅₀ of 0.200 nM at pH 7.5 and 2°C [1]. This assay configuration reliably resolves sub-nanomolar inhibitor potencies, as demonstrated by the detection of IC₅₀ values down to 0.200 nM, providing a quantitative window for differentiating highly potent JAK3 inhibitors from less potent analogs [1].

JAK3 inhibitor high-throughput screening TR-FRET

Srctide in BTK Inhibitor Screening: Cross-Assay Concordance Validation

Srctide has been employed as a validated substrate across multiple BTK assay formats, demonstrating cross-platform consistency. In a TR-FRET assay using FAM-Srctide with human full-length BTK expressed in Sf9 cells, a BTK inhibitor (CHEMBL1916906) exhibited an IC₅₀ of 40 nM after 60 minutes [1]. Parallel testing against the Src family kinase LYN-A under identical assay conditions using FAM-Srctide yielded an IC₅₀ of 19 nM, revealing 2.1-fold selectivity for LYN over BTK [1]. Separately, in a baculovirus-expressed BTK assay using unlabeled Srctide, a distinct compound (CHEMBL4470529) showed IC₅₀ > 1,000 nM, confirming assay dynamic range and substrate suitability for weak inhibitors [2].

BTK inhibitor ibrutinib analog kinase profiling

Srctide Enables ALK Inhibitor Potency Benchmarking in Pharmaceutical Lead Characterization

5FAM-Srctide is specified as the reference substrate for ALK inhibitor potency characterization in commercial technical documentation. The orally bioavailable ALK/IGF1R inhibitor AZD3463 demonstrates an IC₅₀ of 15-21 nM against ALK when assayed with 5FAM-Srctide as substrate and 30 μM ATP, with a Ki of 0.75 nM . In contrast, a structurally distinct ALK inhibitor (CHEMBL4464571) tested against the ALK cytoplasmic domain (aa 1058-1620) using unlabeled Srctide as substrate exhibited an IC₅₀ of 5.30 nM [1].

ALK inhibitor kinase inhibitor drug discovery

Srctide Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Throughput Screening for Src Family Kinase Inhibitors with Optimized Signal-to-Noise

Employ Srctide as the primary substrate in Src family kinase inhibitor HTS campaigns where maximal assay sensitivity is required. The 1.9-fold higher catalytic efficiency of Srctide compared to LYNtide for SRC kinase [1] translates to reduced substrate consumption and enhanced phosphorylation signal at lower peptide concentrations, directly improving Z'-factor metrics and hit identification confidence. FAM-labeled Srctide is particularly suited for FP and TR-FRET HTS formats, as validated by its use in sub-nanomolar JAK3 inhibitor detection (0.200 nM IC₅₀) [2].

Cross-Kinase Selectivity Profiling for BTK, JAK3, and ALK Inhibitor Programs

Utilize Srctide as a unified substrate for parallel inhibitor profiling across multiple clinically relevant tyrosine kinases. Its balanced cross-reactivity (SRC kcat/Km = 0.21 μM⁻¹s⁻¹; LYN kcat/Km = 0.20 μM⁻¹s⁻¹) [1] combined with validated performance in BTK assays (IC₅₀ range: >1,000 nM to 40 nM) [3], JAK3 assays (0.200-55 nM) [2], and ALK assays (5.30-21 nM) [4] enables single-substrate, multi-kinase selectivity panels without substrate-switching variables. This reduces assay development time and eliminates inter-substrate normalization artifacts.

MALDI-TOF MS-Based Label-Free Kinase Activity Detection and Inhibitor Screening

Deploy Srctide in MALDI-TOF mass spectrometry workflows for direct, label-free detection of kinase phosphorylation. The characteristic +80 Da mass shift upon Srctide phosphorylation provides unambiguous product identification without fluorescent labeling requirements [5]. Srctide's sequence (AEEEIYGEFEAKKKK variant) has been explicitly designed and validated for MALDI-TOF MS kinase characterization, enabling simultaneous multiplexed inhibitor profiling against K562 cell lysates and multi-kinase panels [5]. This approach is particularly valuable for screening campaigns requiring label-free, artifact-minimized detection.

SPR-Based Real-Time Kinetic Analysis of Kinase-Substrate Interactions

Apply biotinylated Srctide in surface plasmon resonance (SPR) assays for label-free, real-time monitoring of kinase-substrate binding and phosphorylation kinetics. Biotinylated Srctide immobilized on streptavidin OBL chips enables direct measurement of SRC kinase association (k₁) and dissociation (k₋₁) rate constants, as well as catalytic rate (k₂), providing complete mechanistic characterization of kinase inhibitors beyond endpoint IC₅₀ values [6]. This methodology supports kinetic mechanism-of-action studies and differentiation of ATP-competitive versus non-ATP-competitive inhibitor binding modes.

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